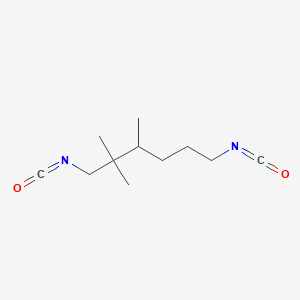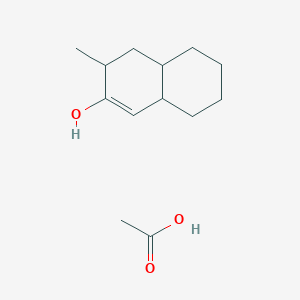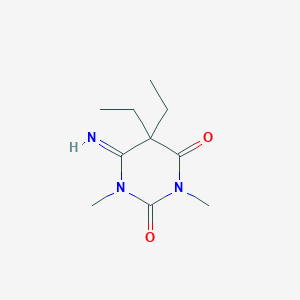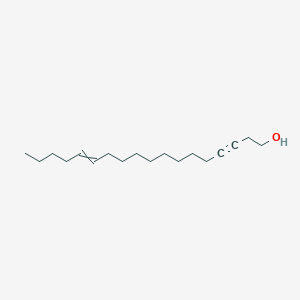
Octadec-13-en-3-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadec-13-en-3-yn-1-ol: is a chemical compound with the molecular formula C18H32O . It is a long-chain fatty alcohol that contains both a double bond and a triple bond in its structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Octadec-13-en-3-yn-1-ol typically involves multi-step organic reactions. One common method includes the use of alkyne and alkene functional groups to introduce the triple and double bonds, respectively. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the formation of these bonds .
Industrial Production Methods: In industrial settings, the production of this compound may involve the hydroformylation of alkenes followed by reduction and dehydration steps. These processes are carried out under controlled temperatures and pressures to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Octadec-13-en-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides.
Common Reagents and Conditions:
Oxidation: Reagents like or are commonly used.
Reduction: or are typical reducing agents.
Substitution: or can be used for halogenation reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated compounds.
Applications De Recherche Scientifique
Octadec-13-en-3-yn-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and as a component in the synthesis of bioactive molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mécanisme D'action
The mechanism of action of Octadec-13-en-3-yn-1-ol involves its interaction with various molecular targets. The compound can act as a ligand that binds to specific receptors or enzymes, modulating their activity. The presence of both double and triple bonds in its structure allows it to participate in conjugated systems , influencing the electronic properties of the molecules it interacts with .
Comparaison Avec Des Composés Similaires
1-Octadecene: A long-chain alkene with a single double bond.
(9Z)-Octadecen-1-ol: A long-chain fatty alcohol with a double bond at the 9th position.
Octadec-9-en-1-ol: Another long-chain fatty alcohol with a double bond at the 9th position
Uniqueness: Octadec-13-en-3-yn-1-ol is unique due to the presence of both a double bond and a triple bond in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only single or double bonds.
Propriétés
Numéro CAS |
66410-27-3 |
|---|---|
Formule moléculaire |
C18H32O |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
octadec-13-en-3-yn-1-ol |
InChI |
InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,19H,2-4,7-14,17-18H2,1H3 |
Clé InChI |
UMJPOJUTTNYDHW-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CCCCCCCCCC#CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


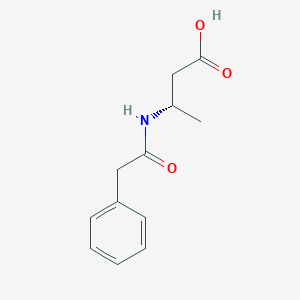

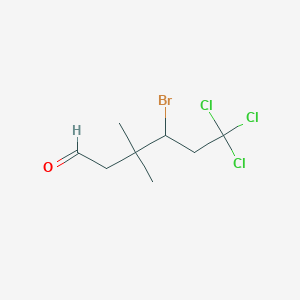

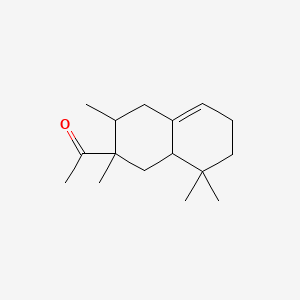
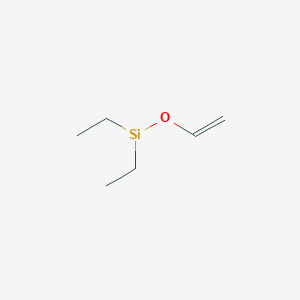
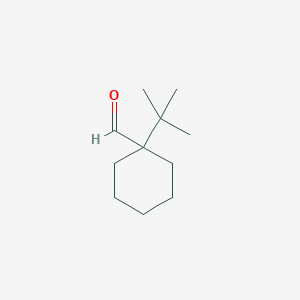
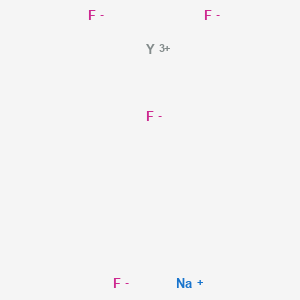
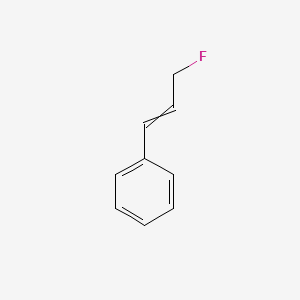
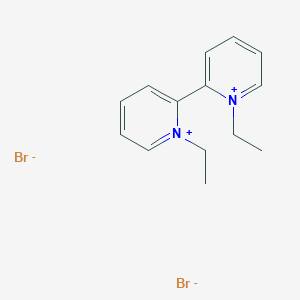
![2-Butyl-7,7,9,9-tetramethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B14482117.png)
